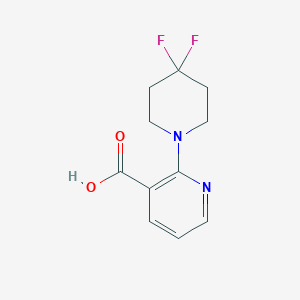

2-(4,4-Difluoropiperidin-1-yl)nicotinic acid

Description

Properties

IUPAC Name |

2-(4,4-difluoropiperidin-1-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c12-11(13)3-6-15(7-4-11)9-8(10(16)17)2-1-5-14-9/h1-2,5H,3-4,6-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSLXQUABPPDMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2=C(C=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4,4-Difluoropiperidin-1-yl)nicotinic Acid: A Modern Building Block for Drug Discovery

Introduction: Unpacking a Molecule of Interest

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the success of drug discovery campaigns. 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid (CAS 1996065-16-7) emerges as a compound of significant interest, not for a widely documented biological activity of its own, but as a sophisticated starting material for library synthesis and lead optimization. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on its structural rationale, proposed synthesis, potential applications, and essential handling protocols.

The molecule's architecture is a deliberate fusion of two key components:

-

The Nicotinic Acid Core: A well-established pharmacophore and a vitamer of vitamin B3, nicotinic acid is known for its profound effects on lipid metabolism, primarily through its action on the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[1][2] Its presence suggests a rational starting point for developing modulators of this or related pathways.

-

The 4,4-Difluoropiperidine Moiety: This substituent is a modern tool in the medicinal chemist's arsenal. The geminal fluorine atoms at the 4-position of the piperidine ring serve a dual purpose. They block a potential site of metabolic oxidation, thereby enhancing metabolic stability, and their strong electron-withdrawing nature lowers the basicity (pKa) of the piperidine nitrogen. This modulation can be critical for fine-tuning receptor-ligand interactions and improving pharmacokinetic properties.[3]

This document will therefore treat 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid as a high-potential scaffold, providing the foundational knowledge required for its effective utilization in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the bedrock of its application in experimental workflows. While extensive empirical data for this specific molecule is not widely published, its fundamental characteristics are known. This data is crucial for everything from calculating molar concentrations for assays to predicting its behavior in various solvent systems.

| Property | Value | Source / Rationale |

| CAS Number | 1996065-16-7 | Chemical Abstract Service |

| Molecular Formula | C₁₁H₁₂F₂N₂O₂ | [4] |

| Molecular Weight | 242.22 g/mol | [4] |

| IUPAC Name | 2-(4,4-difluoropiperidin-1-yl)pyridine-3-carboxylic acid | IUPAC Nomenclature |

| SMILES | O=C(O)C1=C(N2CCC(F)(F)CC2)N=CC=C1 | [4] |

| Appearance | White to off-white solid (Predicted) | Based on related nicotinic acid derivatives.[5] |

| Solubility | Soluble in organic solvents like DMSO and DMF (Predicted).[6][7] | Common for heterocyclic carboxylic acids used in screening. |

| Melting Point | Not publicly available. Requires experimental determination. | - |

| pKa | Not publicly available. Requires experimental determination. | The carboxylic acid pKa will be acidic, while the pyridine nitrogen pKa will be weakly basic. The difluoro-substitution will lower the pKa of the piperidine nitrogen compared to piperidine itself. |

Synthesis and Characterization: A Proposed Laboratory Workflow

As this compound is primarily available as a research chemical, understanding its synthesis is crucial for potential scale-up or analog creation. While a specific published procedure is unavailable, a robust and logical synthetic route can be proposed based on established chemical principles, particularly the nucleophilic aromatic substitution (SNAr) on an electron-deficient pyridine ring.

Causality of the Proposed Synthetic Protocol

The chosen method involves the reaction of 2-chloronicotinic acid with 4,4-difluoropiperidine. This pathway is selected for several reasons:

-

Activation: The pyridine ring of 2-chloronicotinic acid is "activated" towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the carboxylic acid group.

-

Leaving Group: The chloride at the 2-position is an effective leaving group for this type of substitution.

-

Nucleophile: 4,4-difluoropiperidine acts as the nitrogen nucleophile, displacing the chloride to form the desired C-N bond.

-

Reaction Conditions: The reaction typically requires a base to neutralize the HCl byproduct and can be facilitated by heat. A high-boiling point polar aprotic solvent is ideal for ensuring solubility and achieving the necessary reaction temperature.

Detailed Step-by-Step Synthesis Protocol (Proposed)

Reaction: 2-chloronicotinic acid + 4,4-difluoropiperidine → 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-chloronicotinic acid (1.0 eq) and 4,4-difluoropiperidine (1.1 eq).

-

Solvent and Base Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.5 M. Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to scavenge the HCl formed during the reaction.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify to a pH of ~3-4 using 1M HCl. This protonates the product, making it less water-soluble and allowing for extraction.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as Ethyl Acetate or Dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the final product.

Structural Confirmation and Purity Analysis Workflow

The identity and purity of the synthesized compound must be rigorously confirmed. The following workflow is standard practice.

Caption: Standard workflow for the characterization and purity assessment of a synthesized compound.

Pharmacological Context and Potential Applications

While no specific biological activity has been published for 2-(4,4-difluoropiperidin-1-yl)nicotinic acid, its structure strongly implies a rationale for its design and suggests a clear path for investigation.

The Nicotinic Acid Precedent: A Target Hypothesis

Nicotinic acid is a well-known lipid-lowering agent that reduces low-density lipoprotein (LDL), triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[8] These effects are primarily mediated through the activation of the HCA2 receptor, a Gαi-coupled G-protein coupled receptor (GPCR) highly expressed in adipocytes (fat cells).[2][7] Activation of HCA2 inhibits adenylate cyclase, reduces intracellular cyclic AMP (cAMP) levels, and ultimately decreases hormone-sensitive lipase activity, leading to reduced lipolysis and a lower flux of free fatty acids to the liver.[7]

Therefore, a primary hypothesis is that 2-(4,4-difluoropiperidin-1-yl)nicotinic acid was designed as a potential HCA2 agonist. The difluoropiperidine moiety could enhance potency, selectivity, or pharmacokinetic properties compared to the parent molecule.

Proposed Biological Screening Cascade

To test this hypothesis, a logical, multi-stage screening cascade should be employed. This self-validating system ensures that results from a primary screen are confirmed through orthogonal functional assays before committing to more complex studies.

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1996065-16-7|2-(4,4-Difluoropiperidin-1-yl)nicotinic acid|BLD Pharm [bldpharm.com]

- 5. Niacin or Nicotinic Acid or Vitamin B3 Manufacturers, with SDS [mubychem.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

The Ascendancy of the 4,4-Difluoropiperidine Moiety in Modern Drug Design: A Technical Guide

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate a molecule's physicochemical and pharmacokinetic properties. Among the array of fluorinated motifs, the 4,4-difluoropiperidine scaffold has emerged as a particularly privileged structure. This technical guide provides an in-depth analysis of the 4,4-difluoropiperidine moiety, elucidating its profound impact on drug design. We will explore its synthesis, delve into the unique conformational and electronic properties conferred by the gem-difluoro group, and present a comprehensive overview of its application in the development of novel therapeutics, supported by detailed case studies and experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the transformative potential of this versatile scaffold.

Introduction: The Fluorine Advantage in a Privileged Scaffold

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in FDA-approved drugs, prized for its ability to introduce a basic nitrogen atom for target engagement and to provide a three-dimensional framework.[1] However, the parent piperidine ring is often susceptible to metabolic oxidation, particularly at the positions alpha to the nitrogen.[2] The introduction of fluorine, with its unique electronic properties and the high strength of the carbon-fluorine bond, offers a compelling strategy to mitigate these metabolic liabilities and fine-tune other critical drug-like properties.[3]

The 4,4-difluoropiperidine moiety, in particular, has garnered significant attention. The gem-difluoro substitution at the 4-position provides a unique combination of electronic modulation and conformational constraint without adding significant steric bulk. This "fluorine advantage" manifests in several key areas of drug design, which will be explored in detail throughout this guide.

Physicochemical and Conformational Impact of 4,4-Difluorination

The introduction of two fluorine atoms at the C4 position of the piperidine ring induces significant, and often beneficial, changes to its fundamental properties. These alterations are a direct consequence of the strong electron-withdrawing nature of fluorine and its influence on the ring's conformation.

Modulation of Basicity (pKa)

One of the most predictable and impactful consequences of 4,4-difluorination is the reduction of the basicity of the piperidine nitrogen. The powerful inductive effect of the two fluorine atoms withdraws electron density from the ring, making the nitrogen lone pair less available for protonation.

| Compound | pKa of Conjugate Acid |

| Piperidine | ~11.2 |

| 4,4-Difluoropiperidine | ~8.5 [4] |

Table 1: Comparison of the pKa of the conjugate acids of piperidine and 4,4-difluoropiperidine.

This significant drop in pKa of approximately 2.7 units has profound implications for drug design. A lower pKa can:

-

Reduce hERG liability: A common off-target interaction leading to cardiotoxicity is often associated with highly basic amines.[5]

-

Optimize Lipophilicity and Permeability: By reducing the extent of protonation at physiological pH, the overall lipophilicity (logD) can be fine-tuned to enhance membrane permeability and oral absorption.

-

Modulate Target Binding: For targets where a specific level of basicity is required for optimal interaction, the 4,4-difluoropiperidine moiety offers a valuable alternative to the more basic piperidine.

Lipophilicity (logP) and the "Hydrophobic Fluorine" Paradox

The effect of fluorination on lipophilicity is more complex and context-dependent. While fluorine is highly electronegative, a C-F bond is less polarizable than a C-H bond, which can lead to an increase in hydrophobicity. However, the introduction of the polar C-F bonds can also increase the molecule's overall polarity. For 4,4-difluoropiperidine, the calculated logP is slightly higher than that of piperidine, suggesting a modest increase in lipophilicity.[6]

It is crucial to consider the distribution of charge and the molecular dipole moment, which are significantly altered by the gem-difluoro group.[7] The interplay of these factors means that the impact on logP and, more importantly, the pH-dependent logD, must be evaluated on a case-by-case basis.

Conformational Control and Dipole Moment

The 4,4-difluoropiperidine ring, like piperidine, adopts a chair conformation. However, the presence of the two axial and equatorial C-F bonds creates a significant local dipole moment. Computational and spectroscopic studies have shown that the conformational equilibria of fluorinated piperidines are influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors.[7][8] This inherent conformational preference can be exploited to pre-organize a ligand for optimal binding to its target, reducing the entropic penalty upon binding.

Figure 3: The role of 4,4-difluoropiperidine in lead optimization.

Conclusion and Future Perspectives

The 4,4-difluoropiperidine moiety has firmly established itself as a valuable and versatile building block in modern medicinal chemistry. Its ability to predictably lower basicity, block a key site of metabolic oxidation, and impose conformational constraints provides drug designers with a powerful tool to address common challenges in lead optimization. The synthetic accessibility of this scaffold, primarily through the deoxofluorination of 4-piperidones, further enhances its appeal.

While the benefits of incorporating the 4,4-difluoropiperidine moiety are clear, it is not a universal solution. As with any medicinal chemistry strategy, its impact is highly context-dependent, and a thorough evaluation of the entire molecular structure is essential. The case of the metabolically unstable D4 antagonists serves as a salient reminder of this principle.

Looking ahead, we can anticipate the continued and expanded use of the 4,4-difluoropiperidine scaffold in the pursuit of novel therapeutics. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we will be better equipped to harness the full potential of this privileged scaffold to design safer and more effective medicines. The increasing number of patents and publications featuring this moiety is a testament to its growing importance, and it is likely only a matter of time before we see more drugs containing this valuable structural unit reach the market.

References

-

gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

- Preparation method of 4, 4-difluoropiperidine hydrochloride. (n.d.). Google Patents.

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. [Link]

-

The Pharmaceutical Industry in 2024: An Analysis of the FDA Drug Approvals from the Perspective of Molecules. (2025). ResearchGate. [Link]

-

The Pharmaceutical Industry in 2024: An Analysis of the FDA Drug Approvals from the Perspective of Molecules. (2025). MDPI. [Link]

-

FDA Novel Drug Approvals 2024 — Small Molecules Rise to 64%. (2025). CCDC. [Link]

-

Saeedi, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202500298. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

-

Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC. [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

2024 Novel Small Molecule FDA Drug Approvals. (2025). Drug Hunter. [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. [Link]

-

The Pharmaceutical Industry in 2024: An Analysis of the FDA Drug Approvals from the Perspective of Molecules. (2025). PubMed. [Link]

-

gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. (2026). ResearchGate. [Link]

-

Pecic, S., Deng, S. X., & et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). PMC. [Link]

-

Hopkins, C. R., & et al. (2016). Discovery, characterization and biological evaluation of a novel (R)-4,4-difluoropiperidine scaffold as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(23), 5757–5764. [Link]

-

4,4-Difluoropiperidine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

-

Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia MDPI. [Link]

-

4,4'-Difluorobiphenyl. (n.d.). Organic Syntheses. Retrieved February 27, 2026, from [Link]

-

Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. [Link]

-

Al-Zoubi, R. M., & Al-Zoubi, I. M. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]

- 4,4-difluoro-piperidine-compounds. (n.d.). Google Patents.

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

-

FDA approved fluorine-containing drugs in 2023. (2024). Molecules. [Link]

-

An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). (2024). Journal of Medicinal Chemistry. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(14), 5855–5883. [Link]

-

A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. (2025). Der Pharma Chemica. [Link]

-

Metabolic Stability and Analogue-Based Drug Discovery. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019). PMC. [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026). ChemRxiv. [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved February 27, 2026, from [Link]

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. chemscene.com [chemscene.com]

- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Metabolic stability of 2-(4,4-difluoropiperidin-1-yl)nicotinic acid analogs

An In-Depth Technical Guide: Metabolic Stability of 2-(4,4-difluoropiperidin-1-yl)nicotinic Acid Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from discovery to clinical application, its metabolic stability is a pivotal determinant of success. This property, which describes the susceptibility of a compound to biotransformation by the body's metabolic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can accumulate and cause toxicity.[2] Therefore, a central goal of medicinal chemistry is to design molecules with an optimal metabolic stability profile.

This guide focuses on a specific chemical scaffold of significant interest: 2-(4,4-difluoropiperidin-1-yl)nicotinic acid and its analogs. This structure combines a nicotinic acid moiety, a well-known biological scaffold, with a 4,4-difluoropiperidine ring. The strategic incorporation of the difluoro group is a deliberate design choice aimed at enhancing metabolic stability by blocking a common site of enzymatic attack.

As a Senior Application Scientist, this guide is structured to provide not just protocols, but a comprehensive understanding of the principles and practices for evaluating and optimizing the metabolic stability of this chemical series. We will delve into the potential metabolic liabilities of the scaffold, detail the gold-standard experimental workflows for its assessment, and explain the causality behind key experimental choices, empowering you to make informed decisions in your drug discovery programs.

Chapter 1: Deconstructing the Scaffold: Potential Metabolic Fates

Understanding the potential metabolic "hotspots" of a molecule is the first step toward rationally designing more stable analogs. The 2-(4,4-difluoropiperidin-1-yl)nicotinic acid scaffold presents several regions susceptible to enzymatic modification.

The Nicotinic Acid Moiety

Nicotinic acid, or niacin (Vitamin B3), has well-characterized metabolic pathways.[3][4] The body primarily converts it into the essential coenzymes NAD+ and NADP+.[3][5][6] While the core pyridine ring is generally stable, the carboxylic acid group can undergo Phase II conjugation reactions, such as glucuronidation or conjugation with amino acids (e.g., glycine to form nicotinuric acid).[7] These conjugation events increase the water solubility of the compound, facilitating its renal excretion.

The Piperidine Ring: A Common Target for CYPs

Alicyclic amines like piperidine are common motifs in pharmaceuticals and are frequently targeted by drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[8][9] Key metabolic transformations for piperidine-containing compounds include:

-

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the nicotinic acid ring, catalyzed by enzymes like CYP3A4.[8][9]

-

Ring Hydroxylation: Oxidation at the carbon atoms adjacent (α) to the nitrogen is a common pathway. Oxidation at other positions, particularly the C4 position, is also frequently observed.

-

Ring Opening: More extensive metabolism can lead to the opening of the piperidine ring itself.[10][11]

The 4,4-Difluoro Substitution: A Metabolic Shield

The introduction of two fluorine atoms at the C4 position of the piperidine ring is a classic example of a bioisosteric replacement strategy aimed at improving metabolic stability.[12][13] Fluorine is a small, highly electronegative atom. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased bond strength makes it much more difficult for CYP enzymes to perform oxidative hydroxylation at this position.[14][15] By "blocking" this metabolically labile site, the overall stability of the molecule is often dramatically increased.[15] This strategy is a cornerstone of modern medicinal chemistry for enhancing the pharmacokinetic properties of drug candidates.[14][16]

Below is a conceptual diagram illustrating these potential metabolic hotspots.

Caption: Potential metabolic sites on the core scaffold.

Chapter 2: In Vitro Assessment of Metabolic Stability

To quantify the metabolic stability of new analogs, a series of standardized in vitro assays are employed. These assays provide crucial data for ranking compounds and predicting their in vivo behavior.[17][18] The two most fundamental and widely used assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Key In Vitro Systems

A variety of biological systems are available to assess metabolic stability, each offering a different level of complexity and insight.

| System | Description | Enzymes Present | Primary Use Case | References |

| Liver Microsomes | A subcellular fraction containing vesicles of the endoplasmic reticulum. | Phase I enzymes (CYPs, FMOs) and some Phase II (UGTs). | High-throughput screening of Phase I metabolic stability. Cost-effective. | [18][19][20] |

| Liver S9 Fraction | A supernatant fraction containing both microsomes and cytosolic components. | Phase I and most Phase II enzymes (SULTs, GSTs). | Broader assessment of both Phase I and Phase II metabolism. | [1] |

| Hepatocytes | Intact, viable liver cells. Considered the "gold standard." | Full complement of Phase I and II enzymes, cofactors, and transporters. | Comprehensive assessment that mimics the in vivo liver environment, accounting for cell permeability. | [18][21][22] |

| Plasma/Blood | Used to assess stability against enzymes present in circulation. | Esterases, proteases. | Evaluating the stability of prodrugs (e.g., esters) or peptide-based compounds. | [2][19] |

Liver Microsomal Stability Assay

This assay is the workhorse of early drug discovery for assessing Phase I metabolism.[23] It measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are rich in CYP enzymes.[20] An external source of the cofactor NADPH is required to fuel the enzymatic reactions.[23][24]

The following diagram outlines the typical workflow for a microsomal stability assay.

Caption: Workflow for the Liver Microsomal Stability Assay.

1. Materials and Reagents:

-

Pooled liver microsomes (human, rat, mouse, etc.)[24]

-

Test compounds and positive controls (e.g., Verapamil, Dextromethorphan)[20]

-

Phosphate buffer (100 mM, pH 7.4)[25]

-

NADPH regenerating system (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase)[24]

-

Quenching solution: Ice-cold acetonitrile (ACN) or methanol containing an analytical internal standard (IS)[23][24]

-

96-well incubation plates and collection plates

-

Incubator/shaker set to 37°C

-

Centrifuge

-

LC-MS/MS system[24]

2. Procedure:

-

Prepare Solutions:

-

Incubation Setup:

-

In a 96-well plate, add the microsomal solution and the test compound solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the system to reach thermal equilibrium.[23]

-

-

Initiate Reaction:

-

Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells.[23] The time of this addition is T=0.

-

-

Time-Point Sampling:

-

Sample Processing:

-

Once all time points are collected, seal the collection plate and centrifuge at high speed (e.g., 4000 x g for 10 min) to pellet the precipitated microsomal proteins.[24]

-

-

Analysis:

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the test compound.[23]

-

Hepatocyte Stability Assay

This assay is considered more physiologically relevant as it uses intact liver cells, which contain the full array of Phase I and Phase II metabolic enzymes and their necessary cofactors in a natural cellular environment.[18][22] It also accounts for compound permeability across the cell membrane, providing a more comprehensive picture of hepatic clearance.[22]

1. Materials and Reagents:

-

Hepatocyte incubation medium

-

Test compounds and positive controls (Phase I: Verapamil; Phase II: Umbelliferone)[22]

-

Quenching solution: Ice-cold acetonitrile (ACN) with an internal standard (IS).

-

All other equipment as listed for the microsomal assay.

2. Procedure:

-

Hepatocyte Preparation:

-

Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

-

Transfer the cell suspension to pre-warmed incubation medium and determine cell viability and density (typically using Trypan Blue exclusion). Viability should be >80%.

-

Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL).[28]

-

-

Incubation Setup:

-

Incubation and Sampling:

-

Sample Processing and Analysis:

-

Follow the same centrifugation and LC-MS/MS analysis steps as described in the microsomal stability protocol (Section 2.2, steps 5-6).[27]

-

Chapter 3: Analytical Quantification and Data Interpretation

Accurate quantification of the parent compound at each time point is essential for reliable results. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this analysis due to its exceptional sensitivity and selectivity.[29][30][31]

LC-MS/MS Analysis

The method combines the separation capabilities of liquid chromatography with the precise detection of mass spectrometry.[29][32]

-

Chromatography: A reversed-phase C18 column is typically used to separate the analyte of interest from matrix components.[29]

-

Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the test compound and the internal standard.[20][30]

Data Analysis: Calculating Key Parameters

The primary data obtained from the LC-MS/MS is the peak area ratio of the test compound to the internal standard at each time point. This data is used to calculate two key parameters: half-life (t½) and intrinsic clearance (CLint).

-

Plotting the Data: The natural logarithm (ln) of the percentage of compound remaining is plotted against time.

-

Determining the Rate Constant (k): The slope of the linear regression line from this plot is equal to the negative elimination rate constant (-k).

-

Slope = -k

-

-

Calculating Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.

-

t½ (min) = 0.693 / k

-

-

Calculating Intrinsic Clearance (CLint): CLint represents the inherent ability of the liver to metabolize a drug.[17] It is calculated using the half-life and the assay conditions.

These calculated CLint values are invaluable for ranking compounds within a chemical series and for use in in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.[21]

Interpreting Sample Data

To illustrate the utility of this data, consider the following hypothetical results for three analogs of the parent scaffold.

| Compound | Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |

| Analog 1 | No Fluorine (Piperidine) | 8 | 173 | 15 | 92 |

| Analog 2 | 4,4-Difluoropiperidine | 55 | 25 | 95 | 15 |

| Analog 3 | 4,4-Difluoro + Pyridine Methyl | 48 | 29 | 80 | 17 |

Analysis:

-

Analog 1 vs. Analog 2: The dramatic increase in half-life and corresponding decrease in clearance for Analog 2 clearly demonstrates the powerful stabilizing effect of the 4,4-difluoro substitution, effectively blocking a primary metabolic hotspot.

-

Analog 2 vs. Analog 3: The addition of a methyl group to the pyridine ring in Analog 3 slightly decreases metabolic stability. This suggests the methyl group itself may be a minor site for metabolism (e.g., benzylic oxidation), though the compound remains far more stable than the non-fluorinated parent. This type of structure-activity relationship (SAR) analysis is crucial for guiding the next round of chemical synthesis.

Conclusion

The metabolic stability of 2-(4,4-difluoropiperidin-1-yl)nicotinic acid analogs is a multifaceted property governed by the interplay of its constituent chemical moieties. The strategic inclusion of the 4,4-difluoro group serves as a robust metabolic shield, significantly mitigating the oxidative metabolism commonly observed in piperidine rings. However, a comprehensive evaluation requires rigorous experimental assessment.

By employing standardized in vitro tools like the liver microsomal and hepatocyte stability assays, drug discovery teams can generate quantitative data to build robust structure-metabolism relationships. This guide provides the foundational principles and detailed protocols necessary to perform these evaluations with scientific integrity. Understanding the 'why' behind each step—from the choice of biological system to the method of data analysis—empowers researchers to not only generate reliable data but also to interpret it effectively, ultimately leading to the design of safer and more efficacious drug candidates.

References

-

Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Available from: [Link]

-

In Vitro Metabolic Stability - Creative Bioarray. Available from: [Link]

-

Microsomal Stability Assay Protocol | AxisPharm. Available from: [Link]

-

LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. Available from: [Link]

-

Metabolic Stability Services - Eurofins Discovery. Available from: [Link]

-

Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Available from: [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available from: [Link]

-

Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. Available from: [Link]

-

Metabolic Stability - Frontage Laboratories. Available from: [Link]

-

Hepatocyte Stability Assay - Domainex. Available from: [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available from: [Link]

-

Hepatocyte Stability Assay - Creative Bioarray. Available from: [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. Available from: [Link]

-

Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. Available from: [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC. Available from: [Link]

-

MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. Available from: [Link]

-

Bioisosteric Replacements - Chemspace. Available from: [Link]

-

Protocol for the Rat Hepatocyte Stability Assay - ResearchGate. Available from: [Link]

-

Bioisosteric Replacement Strategies - SpiroChem. Available from: [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. Available from: [Link]

-

Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery | American Pharmaceutical Review. Available from: [Link]

-

Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). Available from: [Link]

-

Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. Available from: [Link]

-

Nicotinate and Nicotinamide Metabolism | Pathway - PubChem - NIH. Available from: [Link]

-

Microsomal Clearance/Stability Assay - Domainex. Available from: [Link]

-

ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]

-

Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page. Available from: [Link]

-

Nicotinic acid - Wikipedia. Available from: [Link]

-

Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. Available from: [Link]

-

Experimental design on single-time-point high-throughput microsomal stability assay. Available from: [Link]

-

(PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - ResearchGate. Available from: [Link]

-

Pathways for niacin metabolism. Reprinted with permission. NUA =... - ResearchGate. Available from: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. Available from: [Link]

-

Niacin - PMC. Available from: [Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. Available from: [Link]

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. Available from: [Link]

-

Metabolic stability and metabolite profiling of emerging synthetic cathinones - Frontiers. Available from: [Link]

-

Differential Metabolic Stability of 4α,25- and 4β,25-Dihydroxyvitamin D 3 and Identification of Their Metabolites - MDPI. Available from: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. Nicotinate and Nicotinamide Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. Niacin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. experts.umn.edu [experts.umn.edu]

- 12. ctppc.org [ctppc.org]

- 13. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemrxiv.org [chemrxiv.org]

- 17. nuvisan.com [nuvisan.com]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 21. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 23. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. protocols.io [protocols.io]

- 29. longdom.org [longdom.org]

- 30. technologynetworks.com [technologynetworks.com]

- 31. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 32. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid

[1]

Executive Summary

2-(4,4-Difluoropiperidin-1-yl)nicotinic acid (CAS: 1996065-16-7) is a bifunctional pyridine scaffold integrating a carboxylic acid moiety and a fluorinated saturated heterocycle.[1][2] In drug discovery, this compound acts as a critical bioisostere for traditional 2-aminonicotinic acids.[1] The geminal difluoro group at the C4 position of the piperidine ring serves two primary functions: it modulates the basicity (

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | 2-(4,4-difluoropiperidin-1-yl)pyridine-3-carboxylic acid |

| CAS Number | 1996065-16-7 |

| Molecular Formula | |

| Molecular Weight | 242.22 g/mol |

| SMILES | OC(=O)c1cccnc1N2CCC(F)(F)CC2 |

| Core Scaffold | Nicotinic Acid (Pyridine-3-carboxylic acid) |

| Substituent | 4,4-Difluoropiperidine (at C2 position) |

Structural Analysis

The molecule features a steric clash between the piperidine ring and the carboxylic acid at the C3 position.[1] This forces the piperidine ring to twist out of coplanarity with the pyridine ring, reducing conjugation between the piperidine nitrogen lone pair and the pyridine

-

Fluorine Effect: The

group lowers the lipophilicity ( -

Intramolecular Bonding: A potential hydrogen bond exists between the carboxylic acid proton and the piperidine nitrogen (if protonated) or the pyridine nitrogen, though the steric bulk of the piperidine often disrupts planar H-bonding networks.[1]

Physicochemical Properties

Note: Values marked with () are predicted based on structure-activity relationship (SAR) data of close analogs (e.g., 2-(piperidin-1-yl)nicotinic acid).*[1]

| Property | Value / Range | Context |

| Appearance | White to off-white crystalline powder | Standard for nicotinic acid derivatives.[1] |

| Melting Point | 165 – 172 °C | Predicted based on 2-chloronicotinic acid (173°C) and steric disruption.[1] |

| Solubility (Water) | Low (< 0.5 mg/mL at pH 7) | Amphoteric nature; soluble at pH > 8 (anionic) or pH < 1 (cationic). |

| Solubility (Organic) | High | DMSO, DMF, Methanol, Ethyl Acetate.[1] |

| pKa (Acid) | 3.8 – 4.2 | Carboxylic acid; slightly more acidic than benzoic acid due to pyridine ring. |

| pKa (Base) | 2.5 – 3.5 | Pyridine nitrogen; basicity reduced by ortho-substitution.[1] |

| LogP | 1.8 – 2.1 | Moderate lipophilicity suitable for oral bioavailability. |

| TPSA | ~50 Ų | Favorable for membrane permeability. |

Synthesis & Manufacturing

The industrial standard for synthesizing this core relies on Nucleophilic Aromatic Substitution (

Reaction Protocol

Reagents:

-

Substrate: 2-Chloronicotinic acid (CAS: 2942-59-8)[1]

-

Nucleophile: 4,4-Difluoropiperidine hydrochloride (CAS: 144260-52-4)[1]

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or NMP (High boiling, polar aprotic)

Step-by-Step Methodology:

-

Charge: Dissolve 2-chloronicotinic acid (1.0 eq) in DMF (5-10 volumes).

-

Activation: Add

(2.5 eq). The excess base is required to neutralize the carboxylic acid and the HCl from the piperidine salt.[1] -

Addition: Add 4,4-difluoropiperidine HCl (1.1 eq).

-

Reaction: Heat to 90–110°C for 4–6 hours. Monitor via LC-MS for the disappearance of the chloro-starting material (

157) and formation of product ( -

Workup (Acid-Base Precipitation):

-

Cool mixture to room temperature.

-

Dilute with water (20 volumes). The solution will be basic (pH ~10) and homogeneous (product is in carboxylate form).

-

Slowly acidify with 1N HCl to pH 3–4 .

-

The zwitterionic product will precipitate.[1]

-

-

Purification: Filter the solid, wash with cold water, and dry under vacuum.[1] Recrystallize from Ethanol/Water if necessary.[1]

Synthesis Pathway Diagram[1][8][9]

Caption: SNAr mechanism for the synthesis of the target compound, highlighting the critical acidification step for isolation.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[8]

- NMR: Distinct singlet or triplet (depending on resolution/coupling) around -95 to -100 ppm .[1] This is the diagnostic signal for the gem-difluoro group.[1]

-

NMR (DMSO-

Mass Spectrometry (LC-MS)[1][9]

-

Ionization: ESI Positive Mode (

).[3] -

Parent Ion:

. -

Fragmentation: Loss of

(

Handling, Stability & Safety

GHS Classification (Derived):

-

Signal Word: Warning

-

Hazard Statements:

Storage Protocol:

References

-

Zhao, B., et al. (2019).[1][5] Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]

-

PubChem. (2025).[4] 4,4-Difluoropiperidine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

-

MDPI. (2023). Regioselective Functionalization of 2-Chloropyridines. Molecules. Retrieved from [Link]

Sources

- 1. EP0968189B1 - Process for the preparation of nicotinic acids - Google Patents [patents.google.com]

- 2. 1996065-16-7|2-(4,4-Difluoropiperidin-1-yl)nicotinic acid|BLD Pharm [bldpharm.com]

- 3. mdpi.com [mdpi.com]

- 4. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Strategic Fluorination: Modulating Lipophilicity and Physicochemical Properties in Nicotinic Acid Scaffolds

Executive Summary: The Fluorine Advantage

In the optimization of nicotinic acid (niacin) derivatives—common scaffolds for GPR109A agonists and dyslipidemia therapeutics—fluorine substitution is not merely a tool for metabolic blocking; it is a precision lever for modulating distribution coefficients (LogD).

While the "Rule of Thumb" suggests fluorine increases lipophilicity (

Physicochemical Mechanics: The Polar Hydrophobicity Paradox

To rationally design these derivatives, one must distinguish between intrinsic lipophilicity (LogP) and pH-dependent distribution (LogD).[1]

Electronic Effects & pKa Shifts

The pyridine ring is electron-deficient. Adding fluorine exacerbates this deficiency through strong inductive effects (

-

The Pyridine Nitrogen (Basic Center): Fluorine reduces electron density on the nitrogen, lowering its pKa (making it less basic).

-

The Carboxylic Acid (Acidic Center): Fluorine stabilizes the carboxylate anion (

) via inductive withdrawal, lowering the pKa (making it more acidic).[2]

Table 1: Theoretical pKa Shifts in Fluorinated Nicotinic Acids

| Derivative | Substituent Position | Electronic Effect | Approx.[3] pKa (COOH) | Approx.[2] pKa (Pyridine N) | Net Charge @ pH 7.4 |

| Nicotinic Acid | None | Reference | 4.85 | 3.10 | Anionic (~99%) |

| 5-Fluoro-NA | Meta to N, Meta to COOH | Moderate -I | ~4.40 | ~2.50 | Anionic (>99%) |

| 6-Fluoro-NA | Ortho to N, Para to COOH | Strong -I on N | ~4.20 | ~1.10 | Anionic (>99.9%) |

| 2-Fluoro-NA | Ortho to N, Ortho to COOH | Strong -I on both | ~3.30 | < 1.0 | Anionic (Complete) |

The LogD Conundrum

Intrinsic LogP increases with fluorination due to the hydrophobicity of the C-F bond. However, LogD is defined as:

Critical Insight: Because 2-F and 6-F substitutions significantly lower the pKa of the carboxylic acid (e.g., from 4.85 to 3.30), the equilibrium shifts drastically toward the ionized species at pH 7.4.

-

Result: The abundance of the hydrophilic carboxylate anion overwhelms the lipophilic contribution of the fluorine atom.

-

Outcome: 2-Fluoro and 6-Fluoro derivatives often exhibit lower LogD7.4 than unsubstituted nicotinic acid, despite having higher ClogP.

Structural Analysis & Decision Logic (SAR)

The choice of substitution position dictates the pharmacological outcome.

-

C-5 Position (Metabolic Block): The C-5 position is electronically similar to the meta-position in benzoic acid. It is the primary site for metabolic attack (hydroxylation). Fluorination here blocks metabolism with minimal disruption to the pKa profile. Use for: Half-life extension.

-

C-2/C-6 Positions (Electronic Modulation): These positions are ortho to the nitrogen. Fluorination here drastically reduces basicity. This prevents protonation of the pyridine nitrogen in acidic environments (e.g., stomach), potentially altering solubility profiles. Use for: Modulating solubility and reducing off-target binding requiring a basic nitrogen.

Visualization: Fluorination Decision Tree

Figure 1: Strategic decision tree for selecting fluorination sites on the nicotinic acid scaffold based on medicinal chemistry objectives.

Experimental Protocols

Synthesis: Palladium-Catalyzed Fluorination (C-5 Selective)

Reagents:

-

Substrate: Methyl 5-bromonicotinate

-

Catalyst: [(cinnamyl)PdCl]2 (2.5 mol %)

-

Ligand: tBuBrettPhos (7.5 mol %)

-

Fluorine Source: AgF (1.5 equiv)

-

Solvent: Toluene (anhydrous)

Protocol:

-

Preparation: In a nitrogen-filled glovebox, charge a reaction vial with Methyl 5-bromonicotinate (1.0 mmol), AgF (190 mg, 1.5 mmol), [(cinnamyl)PdCl]2 (13 mg), and tBuBrettPhos (36 mg).

-

Solvation: Add anhydrous Toluene (4 mL). Seal the vial with a PTFE-lined cap.

-

Reaction: Heat the mixture to 110°C for 12 hours with vigorous stirring. The reaction color typically shifts from pale yellow to dark brown.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove silver salts.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Hydrolysis: Saponify the ester using LiOH in THF/Water (1:1) at RT for 2 hours to yield the free acid.

Lipophilicity Assay: Chromatographic Hydrophobicity Index (CHI)

Standard shake-flask methods are slow. For SAR series, use the CHI method via Fast-Gradient HPLC, which correlates linearly with LogD [2].

Protocol:

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 50 x 3 mm, 3 µm).

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0% to 100% B over 5 minutes.

-

Calibration: Run a set of 5 standards with known LogD values (e.g., Theophylline, Phenylcarbinol, Toluene, Propranolol).

-

Calculation:

-

Measure retention time (

) of the fluorinated derivative. -

Convert

to CHI using the calibration curve: -

Convert CHI to LogD:

.

-

Synthesis Workflow Visualization

Figure 2: Workflow for the synthesis of 5-fluoronicotinic acid using Palladium-catalyzed cross-coupling.

Conclusion

Fluorine substitution in nicotinic acid derivatives is a study in competing forces. While the C-F bond is intrinsically lipophilic, the electron-withdrawing nature of fluorine on the pyridine ring drives ionization of the carboxylate.

-

Key Takeaway: To increase lipophilicity (LogD) at physiological pH, avoid the C-2 and C-6 positions, as the resulting drop in pKa will ionize the drug, reducing membrane permeability. Target the C-5 position for the optimal balance of metabolic stability and lipophilic retention.

References

-

Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science.[4] [Link]

-

Valkó, K., et al. (1997). Chromatographic Hydrophobicity Index (CHI) Values for the Estimation of Log P and Log D. Journal of Chromatography A. [Link]

-

Purser, S., et al. (2008). Fluorine in Medicinal Chemistry.[2][3][4][5][6][7][8] Chemical Society Reviews. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[4] [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 4. research.brighton.ac.uk [research.brighton.ac.uk]

- 5. chemrxiv.org [chemrxiv.org]

- 6. tandfonline.com [tandfonline.com]

- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

Technical Guide: 2-(4,4-Difluoropiperidin-1-yl)nicotinic Acid — Properties, Synthesis, and Application in Drug Design

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated heterocycles is a cornerstone of rational drug design. 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid has emerged as a highly valuable building block, particularly in the development of novel analgesics targeting voltage-gated sodium channels. This technical whitepaper outlines the physicochemical profile, structural rationale, and validated synthetic methodologies for this compound, focusing on its critical role as an intermediate in the synthesis of Nav1.8 inhibitors [1].

Physicochemical Profiling

Understanding the baseline quantitative metrics of a building block is essential for predicting its behavior in downstream coupling reactions and biological systems. The core data for 2-(4,4-difluoropiperidin-1-yl)nicotinic acid is summarized in Table 1 .

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Compound Name | 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid |

| CAS Registry Number | 1996065-16-7 |

| Molecular Formula | C₁₁H₁₂F₂N₂O₂ |

| Molecular Weight | 242.22 g/mol |

| SMILES String | O=C(O)C1=C(N2CCC(F)(F)CC2)N=CC=C1 |

| Theoretical Monoisotopic Mass | 242.0867 Da |

| Appearance | White to off-white solid |

Data corroborated by commercial chemical registries and patent literature [2][3].

Mechanistic Rationale in Medicinal Chemistry

The selection of 2-(4,4-difluoropiperidin-1-yl)nicotinic acid over its non-fluorinated counterparts is driven by precise structure-activity relationship (SAR) causality:

-

pKa Modulation via Inductive Effects : The gem-difluoro substitution at the 4-position of the piperidine ring exerts a profound electron-withdrawing inductive effect (-I). This significantly lowers the basicity (pKa) of the piperidine nitrogen. In drug development, reducing amine basicity mitigates hERG channel liability (reducing cardiotoxicity) and improves membrane permeability.

-

Metabolic Stability : Cytochrome P450 enzymes frequently target electron-rich amines for oxidative dealkylation. The electron-deficient nature of the difluoropiperidine ring shields the molecule from rapid phase I metabolism, thereby extending the half-life of the resulting Active Pharmaceutical Ingredient (API).

-

Orthogonal Reactivity : The nicotinic acid core provides a robust scaffold. The carboxylic acid serves as an ideal anchor for amide coupling with complex anilines or heteroarylamines, while the ortho-relationship of the piperidine ring forces a specific dihedral twist in the final drug molecule, optimizing its fit within the binding pocket of target proteins.

Validated Synthesis Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to guarantee causality between experimental choices and synthetic outcomes. The synthesis proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by saponification.

Step 1: SNAr Reaction to Form Methyl 2-(4,4-difluoropiperidin-1-yl)nicotinate

-

Rationale : Direct reaction of the free acid can lead to poor yields due to the deactivation of the pyridine ring. Utilizing methyl 2-chloronicotinate activates the 2-position for nucleophilic attack. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to scavenge the HCl byproduct without causing competing transesterification.

-

Procedure :

-

Charge a dry, round-bottom flask with methyl 2-chloronicotinate (1.0 eq) and 4,4-difluoropiperidine hydrochloride (1.2 eq).

-

Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration). DMF is chosen to stabilize the highly polar Meisenheimer complex intermediate.

-

Add DIPEA (3.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours.

-

-

Self-Validation (IPC) : Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (

172 [M+H]⁺) is entirely replaced by the product mass ( -

Workup : Quench with water and extract with ethyl acetate. Wash the organic layer with 5% LiCl aqueous solution to remove residual DMF.

Step 2: Saponification to the Free Acid

-

Rationale : Lithium hydroxide (LiOH) in a biphasic THF/water system provides mild, rapid hydrolysis of the ester without degrading the fluorinated heterocycle.

-

Procedure :

-

Dissolve the intermediate from Step 1 in a 3:1 mixture of Tetrahydrofuran (THF) and water.

-

Add LiOH monohydrate (2.0 eq) and stir at room temperature for 4 hours.

-

-

Self-Validation (IPC) : Monitor via TLC (Hexanes/EtOAc 1:1). The ester (

) will disappear, replaced by a baseline spot (carboxylate salt). -

Workup : Concentrate the mixture to remove THF. Acidify the aqueous layer with 1M HCl to pH 3-4.

-

Causality of pH Choice : The strong electron-withdrawing fluorine atoms render the piperidine nitrogen weakly basic. Acidifying to pH 3-4 selectively protonates the carboxylate (forming the neutral free acid) without protonating the piperidine, causing the highly pure target compound to precipitate as a white solid. Filter and dry under vacuum.

Workflow for the two-step synthesis of 2-(4,4-difluoropiperidin-1-yl)nicotinic acid.

Application Workflow: Nav1.8 Inhibitor Assembly

The primary application of 2-(4,4-difluoropiperidin-1-yl)nicotinic acid is in the synthesis of Nav1.8 sodium channel inhibitors. Nav1.8 is a voltage-gated sodium channel expressed primarily in peripheral nociceptive neurons. Gain-of-function mutations or hyperactivity in Nav1.8 manifest in severe chronic pain syndromes [1].

By coupling 2-(4,4-difluoropiperidin-1-yl)nicotinic acid with specific heteroarylamines via standard amide coupling reagents (e.g., HATU, DIPEA), researchers generate potent Nav1.8 antagonists. These derived drugs selectively block the channel, halting the propagation of action potentials from the periphery to the central nervous system (CNS) without causing the CNS side effects typical of opioids.

Mechanism of action for Nav1.8 inhibitors in blocking peripheral pain signal transmission.

References

-

Google Patents . "2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors" (Patent CA3117927A1). Verified via .

-

BLD Pharm . "2-(4,4-Difluoropiperidin-1-yl)nicotinic acid (CAS: 1996065-16-7)". Verified via .

-

Matrix Scientific . "5-(4,4-Difluoropiperidin-1-yl)nicotinic acid Derivatives". Verified via .

The Gem-Difluoropiperidine Motif: A Technical Guide to its Application in Modern Drug Discovery

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2] Among the various fluorinated motifs, the gem-difluoromethylene group (CF2) has emerged as a particularly valuable bioisostere for carbonyl groups and ethers, offering a means to modulate local dipole moments, pKa, and metabolic stability.[2][3] This guide provides an in-depth technical overview of the gem-difluoropiperidine scaffold, a privileged motif that leverages the benefits of gem-difluorination within a three-dimensional saturated heterocycle, a common feature in many centrally active nervous system agents.

The Gem-Difluoropiperidine Scaffold: Physicochemical Properties and Advantages

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, particularly for targets within the central nervous system (CNS). The introduction of a gem-difluoro group at either the 3- or 4-position of the piperidine ring significantly alters its electronic properties, most notably the basicity (pKa) of the piperidine nitrogen. This modulation of pKa is a critical tool for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

Impact on Basicity (pKa)

The strongly electron-withdrawing nature of the two fluorine atoms has a profound impact on the pKa of the piperidine nitrogen. This effect is distance-dependent, with the 3,3-difluoropiperidine exhibiting a more significant pKa reduction compared to the 4,4-difluoropiperidine.

| Compound | pKa | ΔpKa (vs. Piperidine) |

| Piperidine | ~11.2 | - |

| 4,4-Difluoropiperidine | ~8.5[4] | -2.7 |

| 3,3-Difluoropiperidine | Lower than 4,4-difluoropiperidine | > -2.7 |

Table 1: Comparison of the pKa values of piperidine and its gem-difluorinated analogs.

This reduction in basicity can be highly advantageous in drug design. A lower pKa can reduce the potential for off-target interactions with aminergic GPCRs and ion channels, and can improve oral bioavailability by decreasing the extent of ionization in the gastrointestinal tract.[5]

Impact on Lipophilicity (LogP)

The effect of gem-difluorination on lipophilicity is more complex and can either increase or decrease the LogP depending on the overall molecular context.[5] However, in many cases, the introduction of the CF2 group can lead to a decrease in lipophilicity compared to its non-fluorinated or carbonyl counterparts, which can be beneficial for improving aqueous solubility and reducing metabolic clearance.[6]

Synthesis of Gem-Difluoropiperidine Building Blocks

The successful incorporation of the gem-difluoropiperidine motif into drug candidates relies on the efficient and scalable synthesis of key building blocks. The most common starting material is a protected piperidone, which undergoes deoxofluorination.

Experimental Protocol: Synthesis of N-Boc-4,4-difluoropiperidine

This protocol details the synthesis of N-Boc-4,4-difluoropiperidine from N-Boc-4-piperidone using a deoxofluorinating agent such as Deoxofluor or DAST.

Materials:

-

N-Boc-4-piperidone

-

Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) or DAST (diethylaminosulfur trifluoride)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the deoxofluorinating agent (e.g., Deoxofluor, 1.5 eq) to the cooled solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[1]

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Boc-4,4-difluoropiperidine.[1]

Caption: Synthesis of 4,4-difluoropiperidine hydrochloride.

Case Study: Gem-Difluoropiperidines in the Development of Dopamine D4 Receptor Antagonists

The dopamine D4 receptor is a G-protein coupled receptor implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and ADHD. The development of selective D4 antagonists has been an area of intense research. The gem-difluoropiperidine scaffold has proven to be a valuable component in the design of potent and selective D4 antagonists.

A recent study explored the structure-activity relationships (SAR) of a series of 4,4-difluoropiperidine derivatives as D4 receptor antagonists. [7]The following table summarizes the binding affinities of key compounds from this study.

| Compound ID | Arylether Substituent | Southern Nitrogen Substituent | Ki (nM) for D4 Receptor |

| 14a | 4-Fluorophenoxy | 2-(2,3-Dihydrobenzo[b]d[5]ioxin-5-yl)ethyl | 0.3 |

| 14b | 4-Chlorophenoxy | 2-(2,3-Dihydrobenzo[b]dioxin-5-yl)ethyl | 0.8 |

| 14c | 4-Methylphenoxy | 2-(2,3-Dihydrobenzo[b]dioxin-5-yl)ethyl | 0.3 |

Table 2: Binding Affinities (Ki) of 4,4-Difluoropiperidine Derivatives for the Dopamine D4 Receptor.[1]

The exceptional sub-nanomolar potency of these compounds highlights the compatibility of the 4,4-difluoropiperidine core with the D4 receptor binding pocket. The gem-difluoro group is believed to engage in favorable interactions within the binding site, while also modulating the pKa of the piperidine nitrogen to an optimal range for target engagement and pharmacokinetic properties.

Caption: Workflow for the development of D4 antagonists.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The gem-difluoropiperidine motif represents a powerful tool in the medicinal chemist's armamentarium. Its ability to modulate the pKa of the basic nitrogen center while maintaining a three-dimensional structure suitable for CNS targets makes it a highly attractive scaffold. While a blockbuster drug featuring this core has yet to emerge, its prevalence in late-stage clinical candidates and potent tool compounds underscores its significant potential. As synthetic methodologies for the preparation of fluorinated building blocks continue to advance, the incorporation of the gem-difluoropiperidine scaffold is expected to play an increasingly important role in the development of the next generation of therapeutics.

References

-

gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery | Request PDF. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

- Preparation method of 4, 4-difluoropiperidine hydrochloride. (n.d.). Google Patents.

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Glembatumumab vedotin (CDX-011) Drug Description. (2015, September 1). ADC Review | Journal of Antibody-drug Conjugates. [Link]

-

Marine Antibody–Drug Conjugates: Design Strategies and Research Progress. (2017, January 13). SciSpace. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

-

Management of Metastatic Breast Cancer with Second-Generation Antibody–Drug Conjugates: Focus on Glembatumumab Vedotin (CDX-011, CR011-vcMMAE) | Request PDF. (2025, August 9). ResearchGate. [Link]

-

The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

-

Glembatumumab vedotin. (n.d.). Wikipedia. Retrieved February 27, 2026, from [Link]

-

The synthesis of the key intermediate of cariprazine a Retrosynthetic... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019, November 19). Scientific Update. [Link]

-

Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … (n.d.). OUCI. Retrieved February 27, 2026, from [Link]

- Synthesis method for cariprazine. (n.d.). Google Patents.

-

4,4-Difluoropiperidine hydrochloride. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

-

4,4-Difluoropiperidine. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

- Method for synthesizing Carilazine. (n.d.). Google Patents.

-

FDA approved fluorine-containing drugs in 2023. (n.d.). Retrieved February 27, 2026, from [Link]

-

SYNTHESIS METHOD FOR CARIPRAZINE. (2019, August 6). European Patent Office. [Link]

-

Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024, September 23). PMC. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

-

Phase-III Clinical Trial of Fluorine-18 Flurpiridaz Positron Emission Tomography for Evaluation of Coronary Artery Disease. (2020, July 28). PubMed. [Link]

-

Fluorine-containing drugs approved by the FDA in 2021. (2023, January 15). Chinese Chemical Society. [Link]

-

Error. (n.d.). ClinicalTrials.gov. Retrieved February 27, 2026, from [Link]

-

Phase IV IPF Clinical Trials. (n.d.). ILD Collaborative. Retrieved February 27, 2026, from [Link]

-

The conformational preferences of 3‐fluoropiperidine (1) and... (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]

- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Amide Coupling Strategies for 2-(4,4-Difluoropiperidin-1-yl)nicotinic Acid

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, reagent selection, and self-validating experimental workflows for sterically hindered heterocyclic carboxylic acids.

Mechanistic Insights: The Challenge of the Ortho-Substituted Pyridine

As a Senior Application Scientist, I frequently encounter substrates where standard amide coupling conditions (e.g., EDC/HOBt) fail to deliver acceptable yields. 2-(4,4-Difluoropiperidin-1-yl)nicotinic acid is a textbook example of a challenging substrate due to a confluence of steric and electronic factors:

-

Severe Steric Hindrance: Nicotinic acid is a pyridine-3-carboxylic acid. The attachment of a bulky piperidine ring at the ortho-position (C2) creates a significant steric shield around the C3-carboxylic acid. This physical barrier restricts the approach trajectory of incoming amine nucleophiles during the formation of the tetrahedral intermediate[1].

-

Electronic Deactivation: The gem-difluoro moiety at the 4-position of the piperidine ring exerts a strong inductive electron-withdrawing effect. While this reduces the basicity of the piperidine nitrogen, the primary pyridine nitrogen remains available to non-productively coordinate with coupling reagents, potentially leading to stalled intermediates.

-

Byproduct Trapping: When utilizing highly reactive uronium salts like HATU with hindered acids, sluggish activation can lead to the coupling reagent reacting directly with the amine partner, forming an unreactive tetramethylguanidine byproduct[2].

To overcome these barriers, the coupling strategy must prioritize either hyper-reactive active ester formation (via HATU) or sterically forgiving mixed anhydride formation (via T3P)[3][4].

Reagent Selection Matrix (Quantitative Profiling)

The following table summarizes the quantitative performance metrics of various coupling systems when applied to sterically hindered ortho-substituted nicotinic acids.

| Coupling System | Base | Solvent | Activation Intermediate | Typical Yield (%) | Epimerization Risk | Byproduct Removal |

| EDC / HOBt | DIPEA | DMF | OBt-Active Ester | 25 – 40% | Low | Moderate (Urea is water-soluble, HOBt requires basic wash) |

| HATU | DIPEA | DMF / DCM | OAt-Active Ester | 85 – 95% | Low | Difficult (TMU and HOAt require extensive chromatography) |

| T3P (50% in EtOAc) | Pyridine | EtOAc / DCM | Mixed Anhydride | 80 – 90% | Very Low | Easy (All byproducts are highly water-soluble) |

| BOP-Cl | Et₃N | DCM | Mixed Anhydride | < 30% | Moderate | Moderate (Phosphoric acid derivatives) |

Data synthesized from benchmark studies on hindered heterocyclic amidation[1][5].

Experimental Workflow & Decision Tree

The choice between HATU and T3P depends entirely on the nature of the amine partner and the scale of the reaction. Use the following self-validating workflow to determine the optimal path.

Fig 1. Decision matrix for amide coupling of 2-(4,4-difluoropiperidin-1-yl)nicotinic acid.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling (The Discovery Gold Standard)

Causality: HATU generates an OAt-active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric assistance, forming a hydrogen bond with the incoming amine to drastically lower the transition state energy[3]. This is critical for overcoming the steric bulk of the 4,4-difluoropiperidin-1-yl group.

Materials:

-

2-(4,4-Difluoropiperidin-1-yl)nicotinic acid (1.0 equiv, 1.0 mmol)

-